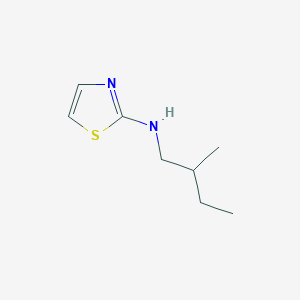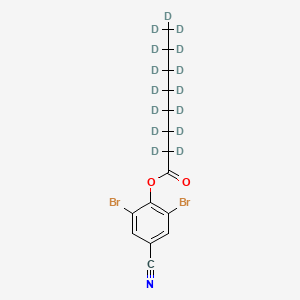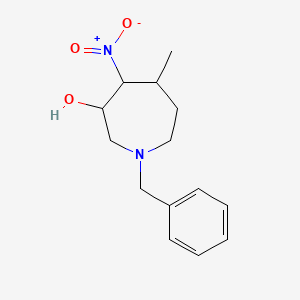
1-Benzyl-5-methyl-4-nitroazepan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-methyl-4-nitroazepan-3-ol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. The presence of benzyl, methyl, and nitro groups in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
The synthesis of 1-Benzyl-5-methyl-4-nitroazepan-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Methylation: Methylation of the azepane ring can be done using methylating agents like methyl iodide.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-Benzyl-5-methyl-4-nitroazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amine.
Substitution: The benzyl and nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon.
科学的研究の応用
1-Benzyl-5-methyl-4-nitroazepan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Benzyl-5-methyl-4-nitroazepan-3-ol involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group may facilitate binding to specific receptors or enzymes, influencing biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Benzyl-5-methyl-4-nitroazepan-3-ol can be compared with other azepane derivatives, such as:
1-Benzyl-4-nitroazepane: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-4-nitroazepan-3-ol: Lacks the benzyl group, potentially altering its chemical properties and applications.
1-Benzyl-5-methylazepane:
The presence of all three functional groups (benzyl, methyl, and nitro) in this compound makes it unique and versatile for various applications.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
1-benzyl-5-methyl-4-nitroazepan-3-ol |
InChI |
InChI=1S/C14H20N2O3/c1-11-7-8-15(9-12-5-3-2-4-6-12)10-13(17)14(11)16(18)19/h2-6,11,13-14,17H,7-10H2,1H3 |
InChIキー |
CMLHFOVDJBOQMH-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC(C1[N+](=O)[O-])O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


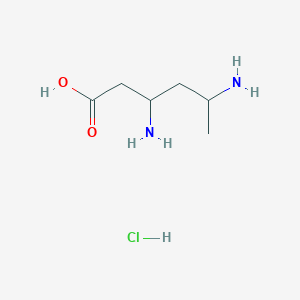
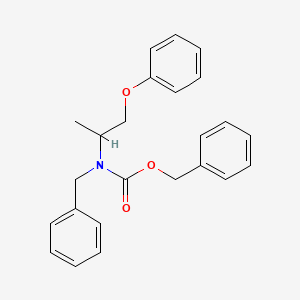
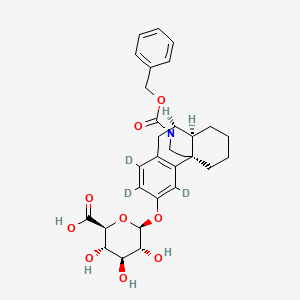
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


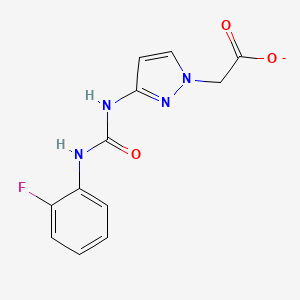
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
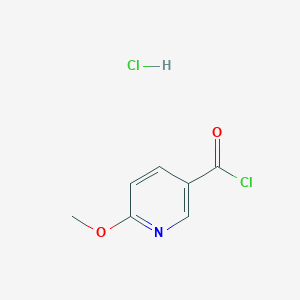

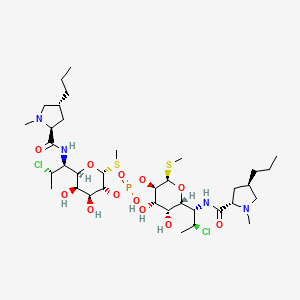
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
